molecular formula C16H12Cl2N4O B578098 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide CAS No. 1337880-69-9

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide

Cat. No.: B578098
CAS No.: 1337880-69-9
M. Wt: 347.199
InChI Key: QHETXVNETHQTSU-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide is a synthetic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a dichlorophenyl group, a cyclopropyl group, and an imidazo[4,5-c]pyridine core

Mechanism of Action

Target of Action

The primary target of the compound “5-c]pyridine-4-carboxaMide”, also known as “N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide” or “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide”, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with Mycobacterium tuberculosis in a unique way. It acts as a prodrug , requiring AmiC-dependent hydrolysis for its anti-mycobacterial activity . This means that the compound itself is inactive, but once it is metabolized in the body, it becomes an active drug.

Biochemical Pathways

The compound affects the growth of Mycobacterium tuberculosis by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components. In this case, it is used to inhibit the growth of the bacteria.

Pharmacokinetics

The fact that it acts as a prodrug suggests that it is well-absorbed and metabolized in the body to exert its effects .

Result of Action

The compound has a bacteriostatic effect on Mycobacterium tuberculosis in liquid cultures . This means it inhibits the growth of the bacteria without necessarily killing them. In macrophages, the compound acts in a bactericidal manner, meaning it kills the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine ring system.

    Introduction of the dichlorophenyl group: The dichlorophenyl group can be introduced through a substitution reaction using suitable reagents and catalysts.

    Attachment of the cyclopropyl group: The cyclopropyl group is typically introduced via a cyclopropanation reaction, which may involve the use of cyclopropyl halides and appropriate bases.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction, using suitable amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dichlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide: shares structural similarities with other imidazo[4,5-c]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHETXVNETHQTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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